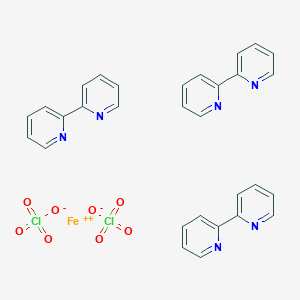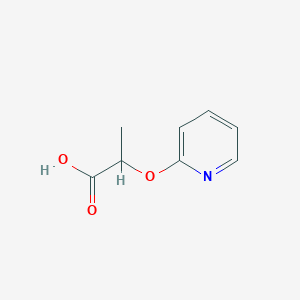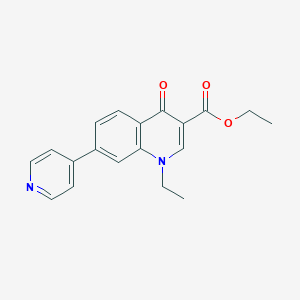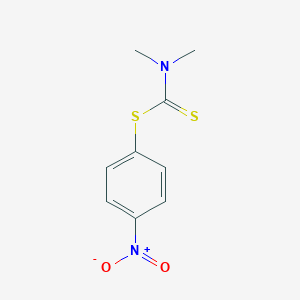
4-Nitrophenyl dimethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AE-0047, also known as Vatanidipine, is a novel dihydropyridine-type calcium channel blocker. It is primarily used for its potent and long-lasting antihypertensive activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AE-0047 involves the preparation of 1,4-dihydropyridine derivatives. The key steps include the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of AE-0047 follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
AE-0047 undergoes several types of chemical reactions, including:
Oxidation: AE-0047 can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to yield dihydropyridine derivatives.
Substitution: AE-0047 can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
AE-0047 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions.
Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.
Medicine: Explored for its potential in treating hypertension, cerebral insufficiencies, and other cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and formulations
Mechanism of Action
AE-0047 exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This inhibition reduces the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound’s selective action on vertebral arteries makes it particularly effective in treating hypertension with cerebral insufficiencies .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.
Amlodipine: Known for its long-lasting effects and used in the treatment of hypertension and angina.
Felodipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness of AE-0047
AE-0047 stands out due to its slow-onset and long-lasting pharmacological actions. Its selective vasodilating activity on vertebral arteries provides a unique advantage in treating hypertension with cerebral insufficiencies, making it a valuable addition to the class of dihydropyridine calcium channel blockers .
Properties
CAS No. |
16913-63-6 |
|---|---|
Molecular Formula |
C9H10N2O2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(4-nitrophenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H10N2O2S2/c1-10(2)9(14)15-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3 |
InChI Key |
BSPPFEBCCBLHGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
16913-63-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


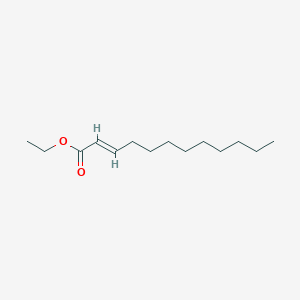
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)

